Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]-
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Overview
Description
Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- is an organic compound that features a pyrrolidine ring substituted with a tolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrolidine ring can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the sulfonyl group, used widely in organic synthesis.
N-Tosylpyrrolidine: Similar to Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- but with a different sulfonyl group, used in similar applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that exhibit different chemical and biological properties.
Uniqueness: Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- is unique due to the presence of the m-tolylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-10-5-4-6-11(9-10)15(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
CSASSVXGOLNSJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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